molecular formula C7H20Cl3N5S2 B13773026 N,N-Bis(2-guanylthioethyl)methylamine trihydrochloride CAS No. 63915-53-7

N,N-Bis(2-guanylthioethyl)methylamine trihydrochloride

Cat. No.: B13773026
CAS No.: 63915-53-7
M. Wt: 344.8 g/mol
InChI Key: GTAHSTJTMAABTQ-UHFFFAOYSA-N
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Description

Bis[2-(azaniumylcarbonimidoyl)sulfanylethyl]-methylazanium trichloride: is a chemical compound with the molecular formula C7H20Cl3N5S2 and a molecular weight of 344.756 g/mol . It is known for its unique structure, which includes azaniumylcarbonimidoyl and sulfanylethyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis[2-(azaniumylcarbonimidoyl)sulfanylethyl]-methylazanium trichloride involves the reaction of diethylamine with guanidine derivatives under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at a specific temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity. The final product is then purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

Chemistry: In chemistry, bis[2-(azaniumylcarbonimidoyl)sulfanylethyl]-methylazanium trichloride is used as a reagent in organic synthesis. It is employed in the preparation of various organic compounds due to its reactivity and stability .

Biology: This compound is used in biological research to study enzyme interactions and protein modifications. Its unique structure allows it to interact with specific biological molecules, making it a valuable tool in biochemical studies .

Medicine: In medicine, bis[2-(azaniumylcarbonimidoyl)sulfanylethyl]-methylazanium trichloride is investigated for its potential therapeutic applications. It is studied for its effects on cellular processes and its potential use in drug development .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of bis[2-(azaniumylcarbonimidoyl)sulfanylethyl]-methylazanium trichloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved in its action include modulation of enzyme activity, protein-protein interactions, and cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: Bis[2-(azaniumylcarbonimidoyl)sulfanylethyl]-methylazanium trichloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research .

Properties

CAS No.

63915-53-7

Molecular Formula

C7H20Cl3N5S2

Molecular Weight

344.8 g/mol

IUPAC Name

bis[2-[amino(azaniumylidene)methyl]sulfanylethyl]-methylazanium;trichloride

InChI

InChI=1S/C7H17N5S2.3ClH/c1-12(2-4-13-6(8)9)3-5-14-7(10)11;;;/h2-5H2,1H3,(H3,8,9)(H3,10,11);3*1H

InChI Key

GTAHSTJTMAABTQ-UHFFFAOYSA-N

Canonical SMILES

C[NH+](CCSC(=[NH2+])N)CCSC(=[NH2+])N.[Cl-].[Cl-].[Cl-]

Origin of Product

United States

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